![molecular formula C21H14BrN5O2S B2985840 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1794824-81-9](/img/structure/B2985840.png)
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H14BrN5O2S and its molecular weight is 480.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on similar compounds, such as oxadiazole derivatives and pyrrolo[3,2-d]pyrimidine derivatives, has shown promising antimicrobial and anticandidal activities. For example, Kaplancıklı et al. (2011) synthesized oxadiazole derivatives that demonstrated potent activity against various Candida species, highlighting their potential as new anticandidal agents Molecules, 16, 7662-7671. Similarly, El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds with significant antimicrobial activity against a range of bacterial and fungal strains, suggesting their utility as lead compounds for further antimicrobial agent development Medicinal Chemistry Research, 26, 1107-1116.
Antioxidant and Anticancer Properties
Other studies have focused on the antioxidant and anticancer properties of related compounds. Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, demonstrating significant antioxidant activity, which could be beneficial in the development of new antioxidant agents European Journal of Medicinal Chemistry. Additionally, Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications Bioorganic Chemistry, 66, 160-168.
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetBone Morphogenetic Protein 4 (BMP4) . BMP4 is a protein that is encoded by the BMP4 gene in humans. It is part of the transforming growth factor-beta (TGF-beta) superfamily, which plays a crucial role in the regulation of embryonic development and cell differentiation .
Mode of Action
The compound activates canonical BMP signaling and increases SMAD-1/5/9 phosphorylation , with no effect on p-SMAD-2, p-SMAD-3 or p-TAK1 . This suggests that the compound might interact with its targets by binding to them and inducing a conformational change that leads to the activation of the BMP signaling pathway .
Biochemical Pathways
The activation of the BMP signaling pathway leads to the phosphorylation of SMAD-1/5/9 proteins . These proteins then form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes . This process affects various biochemical pathways, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it might have good absorption and distribution characteristics
Result of Action
The activation of the BMP signaling pathway and the subsequent increase in SMAD-1/5/9 phosphorylation can lead to changes in cell behavior . For instance, it can promote the differentiation of embryonic stem cells . The specific molecular and cellular effects of this compound’s action would depend on the context, such as the type of cells and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other signaling molecules can modulate the compound’s effects . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.
Propiedades
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O2S/c22-15-9-5-4-8-13(15)19-24-16(29-27-19)11-30-21-25-17-14(12-6-2-1-3-7-12)10-23-18(17)20(28)26-21/h1-10,23H,11H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJOFRWIVLUSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)

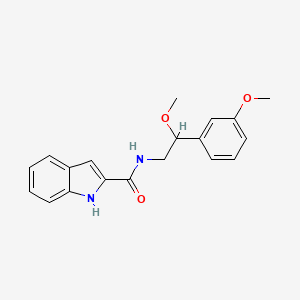
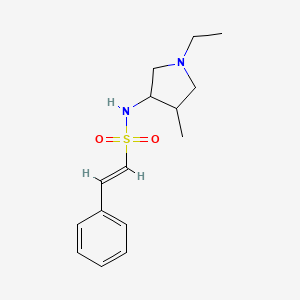
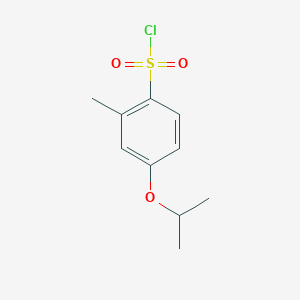
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
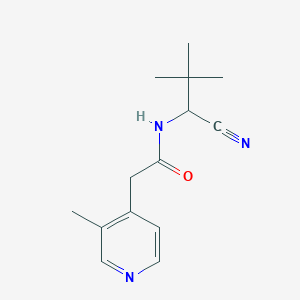
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)

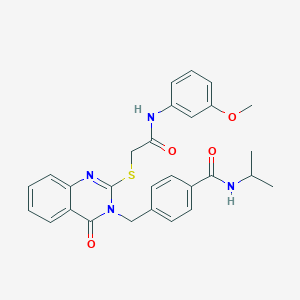
![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
